(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt

Description

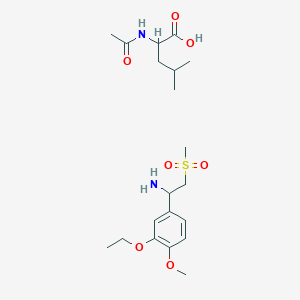

(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt (CAS: 608141-43-1) is a critical chiral intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis . The compound is a diastereomeric salt formed between (S)-configured β-aminosulfone and N-acetyl-L-leucine, enabling enantiomeric resolution during synthesis. Its molecular formula is C20H34N2O7S, with a molecular weight of 446.56 . The salt form enhances crystallinity, facilitating purification and ensuring high chiral purity (>98% enantiomeric excess, ee) in downstream reactions . This intermediate is pivotal for achieving the stereochemical integrity of Apremilast, as the (S)-enantiomer exhibits fivefold greater pharmacological activity than its (R)-counterpart .

Properties

IUPAC Name |

2-acetamido-4-methylpentanoic acid;1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S.C8H15NO3/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15;1-5(2)4-7(8(11)12)9-6(3)10/h5-7,10H,4,8,13H2,1-3H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZXYHPZWRDLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC.CC(C)CC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt, also known by its CAS number 608141-43-1, is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 446.56 g/mol. The compound features a unique structure that includes an ethoxy group, a methoxy group, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that N-acetyl-L-leucine, a component of this compound, may play a significant role in neuroprotection and metabolic regulation. It is known to:

- Regulate Autophagy : N-acetyl-L-leucine has been shown to inhibit the mTORC1 pathway, promoting autophagy, which is crucial for cellular repair and maintenance .

- Enhance Neuroprotection : In animal models, it has demonstrated the ability to reduce neuroinflammation and improve neuronal survival following traumatic brain injury .

- Improve Neurological Function : Clinical trials have reported improvements in neurological status among patients with conditions such as Niemann-Pick disease type C when treated with N-acetyl-L-leucine .

Efficacy in Neurological Disorders

A pivotal study assessed the efficacy of N-acetyl-L-leucine in patients with Niemann-Pick disease type C. The trial involved 60 patients who received either N-acetyl-L-leucine or placebo over 12 weeks. The primary endpoint was measured using the Scale for the Assessment and Rating of Ataxia (SARA). Results indicated a statistically significant improvement in SARA scores for those receiving N-acetyl-L-leucine compared to placebo (mean difference: -1.28 points; P<0.001) .

Case Studies

- Niemann-Pick Disease Type C : A case series involving 12 patients revealed significant symptom improvement after treatment with N-acetyl-DL-leucine, suggesting similar potential for the N-acetyl-L-leucine salt .

- Cerebellar Ataxia : In another study focusing on cerebellar ataxia, treatment with N-acetyl-L-leucine led to enhanced glucose utilization in the brain, improving balance and coordination .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Apremilast (API)

Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide) is the final active pharmaceutical ingredient (API). Key differences include:

- Structural Complexity : The intermediate lacks the isoindole-1,3-dione moiety present in Apremilast, which is essential for PDE4 inhibition .

- Molecular Weight : The intermediate (446.56 g/mol) is lighter than Apremilast (460.5 g/mol) due to the absence of the phthalimide group .

- Role : The intermediate serves as a chiral building block, whereas Apremilast is the bioactive end-product .

Table 1: Structural and Functional Comparison

Comparison with Sulfinyl Precursor Intermediate

The sulfinyl precursor, (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfinyl)ethamine, is oxidized to yield the target sulfonyl intermediate. Key distinctions include:

- Oxidation State : The precursor contains a sulfinyl (-SO-) group, whereas the intermediate has a sulfonyl (-SO2-) group, enhancing stability and reactivity .

- Synthetic Utility : The sulfonyl group in the intermediate is crucial for downstream coupling with 3-acetamidophthalic anhydride to form Apremilast .

- Purification : The N-acetyl-L-leucine salt form of the intermediate simplifies chiral resolution, avoiding the need for additional splitting steps required in older synthetic routes .

Comparison with Other Apremilast Intermediates

- 3-Acetamidophthalic Anhydride: This intermediate reacts with the target compound to form the phthalimide ring in Apremilast.

- Des-Acetyl Apremilast : A common impurity (<1% w/w) in Apremilast synthesis, differing by the absence of the acetyl group. The N-acetyl-L-leucine salt intermediate minimizes this impurity via precise stoichiometric control .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.